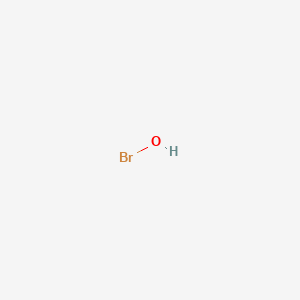
Hypobromous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hypobromous acid (HOBr) is a highly reactive oxidizing agent that is formed in vivo by the reaction of hydrogen peroxide (H2O2) with bromide (Br-) in the presence of myeloperoxidase (MPO) enzyme. It is a powerful antimicrobial agent and a major component of the innate immune system, playing a crucial role in the defense against invading pathogens.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Bioimaging
Hypobromous acid (HOBr) plays a crucial role in various physiological and pathological processes. Its importance is underscored by the development of novel fluorescent probes for sensitive and selective detection. These probes are instrumental in bioimaging applications, enabling real-time monitoring of HOBr in living cells, zebrafish, and even in specific models like arthritis mice. This advancement aids in understanding HOBr's functions in living systems (Qu et al., 2019; Jia et al., 2020; Huo et al., 2020).
Understanding Cellular Functions
Research on selective recognition of endogenous HOBr using fluorescent probes provides insights into the dynamic balance of intracellular redox states. These studies contribute to a deeper understanding of the molecular structures, sensing mechanisms, and applications of these probes, enhancing our knowledge of cellular processes influenced by HOBr (Fang & Dehaen, 2021).
Protein Oxidative Decay and Resistance Design
Investigations into how hypobromous acid interacts with proteins, such as in the context of immune system responses, are significant. This research focuses on understanding the oxidative decay mechanisms in proteins and designing modifications to confer resistance. Such studies have implications for understanding diseases where protein damage is a factor (Howell et al., 2015).
DNA Interaction and Damage Assessment
The reaction of hypobromous acid with components of DNA, such as guanine nucleosides, reveals its potential to cause genetic damage. Understanding these reactions is crucial for assessing the mutagenic potential of HOBr, especially in the context of the human host defense system (Suzuki et al., 2013).
Electrophilic Nature and Chemical Reactivity
HOBr's role as a potent electrophile is highlighted in studies examining its reactions with various compounds. These findings provide a theoretical basis for its high reactivity, further emphasizing its potential for causing biological damage (Ximenes et al., 2015).
Eigenschaften
CAS-Nummer |
13517-11-8 |
|---|---|
Produktname |
Hypobromous acid |
Molekularformel |
HBrO BrHO |
Molekulargewicht |
96.91 g/mol |
IUPAC-Name |
hypobromous acid |
InChI |
InChI=1S/BrHO/c1-2/h2H |
InChI-Schlüssel |
CUILPNURFADTPE-UHFFFAOYSA-N |
SMILES |
OBr |
Kanonische SMILES |
OBr |
Andere CAS-Nummern |
14380-62-2 15656-19-6 13517-11-8 |
Synonyme |
HOBr hydrogen oxybromide hypobromous acid hypobromous acid, ion (1-) hypobromous acid, potassium salt hypobromous acid, sodium salt sodium hypobromite |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



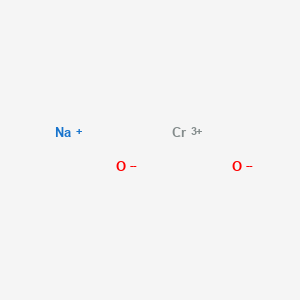
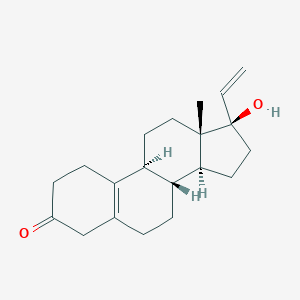

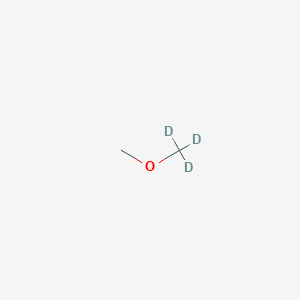
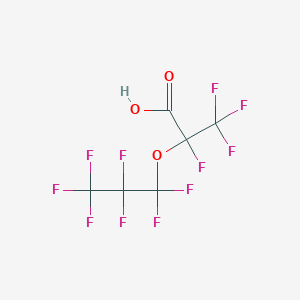
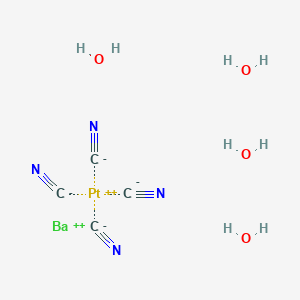

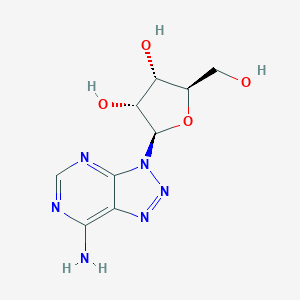
![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)
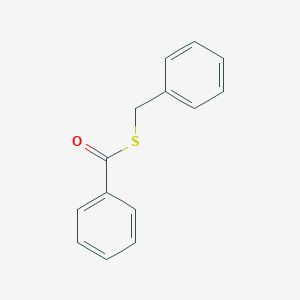
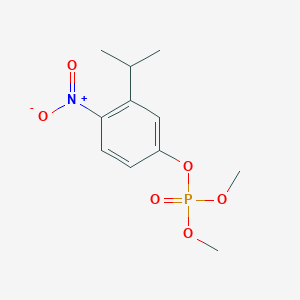
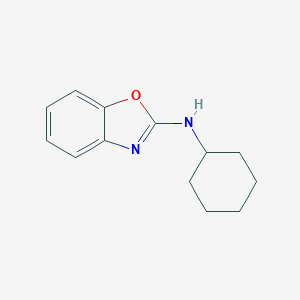
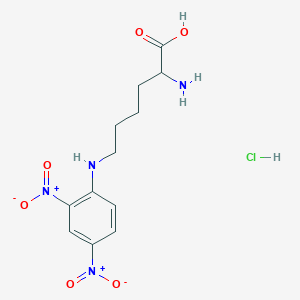
![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B80681.png)